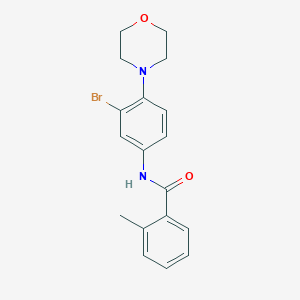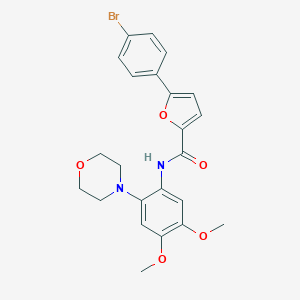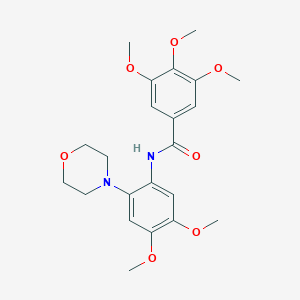
Pallavicinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pallavicinin is a natural product that has been isolated from the marine sponge, Petrosia sp. It is a member of the class of cyclic peptides, which are known for their diverse biological activities. This compound has been found to exhibit potent cytotoxic and antitumor activity, making it a promising candidate for the development of novel anticancer drugs.
Applications De Recherche Scientifique
Neopallavicinin and this compound in Liverworts
- Neothis compound and this compound, identified in the Taiwanese liverwort Pallavicinia subciliata, represent distinct chemotypes within this species. The structure of these compounds was determined through spectroscopic analysis, highlighting the diversity of chemical compounds in liverworts (Liu & Wu, 1999).
Synthetic Pathways for this compound
- Efficient stereocontrolled synthesis of this compound and neothis compound was achieved from Wieland-Miescher ketone. This synthetic pathway, involving Grob fragmentation, intramolecular aldol cyclization, and Michael reaction, offers insights into the creation of this compound analogues and related bioactive diterpenoids (Peng & Wong, 2006).
Structural Insights and Biogenetic Pathways
- The structures and absolute configurations of this compound and related diterpenes from Pallavicinia ambigua were elucidated, revealing insights into their biogenetic pathways. This research enhances understanding of the natural synthesis and potential applications of these compounds (Li et al., 2005).
Advancements in Synthesis Techniques
- The first enantioselective synthesis of this compound and neothis compound was achieved without the use of protecting groups. This novel method demonstrates advancements in synthetic chemistry, particularly in forming chiral quaternary stereocenters and assembling bicyclic moieties (Huang, Guo, & Jia, 2015).
Overview of Pallavicinia Diterpenoid Synthesis
- A comprehensive review on the synthesis of Pallavicinia diterpenoids provided insights into various successful synthetic approaches. These approaches have paved the way for the creation of sufficient quantities of these compounds for biological evaluation, underscoring their potential in scientific research (Bian, Peng, & Wong, 2016).
Propriétés
Numéro CAS |
156250-64-5 |
|---|---|
Formule moléculaire |
C20H22BrN2NaO4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1R,2S,3S,6Z,7S,9R,10R,13R)-13-ethenyl-6-ethylidene-1,9,12,12-tetramethyl-4,8-dioxatetracyclo[8.3.1.02,9.03,7]tetradecane-5,11-dione |
InChI |
InChI=1S/C20H26O4/c1-7-10-13-14(23-17(10)22)15-19(5)9-11(20(15,6)24-13)16(21)18(3,4)12(19)8-2/h7-8,11-15H,2,9H2,1,3-6H3/b10-7-/t11-,12-,13-,14+,15+,19+,20-/m0/s1 |
Clé InChI |
WYOPVCJAKMHFLL-AWFQMRMFSA-N |
SMILES isomérique |
C/C=C\1/[C@H]2[C@H]([C@@H]3[C@@]4(C[C@H]([C@@]3(O2)C)C(=O)C([C@@H]4C=C)(C)C)C)OC1=O |
SMILES |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
SMILES canonique |
CC=C1C2C(C3C4(CC(C3(O2)C)C(=O)C(C4C=C)(C)C)C)OC1=O |
Synonymes |
neopallavicinin pallavicinin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)



![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)